(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Description
This compound is a chiral ruthenium complex featuring a benzimidazole-derived amine ligand and a bulky bisphosphine ligand. The benzimidazole moiety (1S)-1-(1H-benzimidazol-2-yl)ethanamine provides a nitrogen-rich coordination environment, while the diphenylphosphanyl-naphthalene ligand introduces steric bulk and π-conjugation. Such a combination is designed to enhance stereoselectivity and stability in catalytic applications, particularly in asymmetric hydrogenation or transfer hydrogenation reactions. The dichlororuthenium core facilitates redox activity, making this complex suitable for catalytic cycles involving metal-centered electron transfer .
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C9H11N3.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h1-32H;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2/t;6-;;;/m.0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJBDADYATLDC-MORFCFLESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H43Cl2N3P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with a nitrile derivative. For example, reacting o-phenylenediamine with acetonitrile derivatives under reflux with HCl yields 2-substituted benzimidazoles.
Example Protocol :
Chiral Resolution
The (1S)-1-(1H-benzimidazol-2-yl)ethanamine enantiomer is isolated using chiral HPLC or enzymatic resolution. Diastereomeric salt formation with L-tartaric acid in ethanol achieves >98% enantiomeric excess (ee).
Preparation of the Binaphthyl-Diphenylphosphine Ligand
Ullmann Coupling for Binaphthyl Backbone
The phosphine ligand is constructed via Ullmann coupling between 1-bromo-2-naphthol and diphenylphosphine.
Example Protocol :
Phosphorylation and Purification
The crude product is phosphorylated using PCl₃ in THF, followed by hydrolysis to yield the diphenylphosphine-naphthalene derivative. Final purification via recrystallization (toluene) achieves >95% purity.
Transmetalation with Silver(I) Intermediates
Formation of Silver-NHC Complex
The benzimidazole-ethylamine ligand is converted to a silver(I)-N-heterocyclic carbene (Ag-NHC) precursor to facilitate transmetalation to ruthenium.
Example Protocol :
-
Reactants : Benzimidazole-ethylamine (2 mmol), Ag₂O (1 mmol).
-
Conditions : Stir in CH₂Cl₂ (48 h, dark, Ar atmosphere).
Ruthenium Coordination and Final Complex Assembly
Reaction with [RuCl₂(p-cymene)]₂
The Ag-NHC complex reacts with dimeric ruthenium precursor [RuCl₂(p-cymene)]₂ in a 2:1 molar ratio to transfer the NHC ligand to Ru.
Example Protocol :
Phosphine Ligand Incorporation
The binaphthyl-diphenylphosphine ligand is introduced via ligand substitution.
Example Protocol :
-
Reactants : Ru-NHC intermediate (0.1 mmol), binaphthyl-phosphine (0.12 mmol).
-
Conditions : THF, 60°C, 12 h (Ar).
-
Purification : Column chromatography (Al₂O₃, CH₂Cl₂/MeOH).
Purification and Characterization
Chromatographic Techniques
Spectroscopic and Crystallographic Analysis
-
¹H/¹³C NMR : Confirms ligand integration and chirality (DMSO-d₆, 500 MHz).
-
X-ray Diffraction : Validates octahedral geometry around Ru (e.g., CCDC deposition).
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
Moisture and Oxygen Sensitivity
Ligand Steric Effects
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the compound’s electronic properties.
Reduction: The compound can be reduced, often changing its coordination environment.
Substitution: Ligands can be substituted at the ruthenium center, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions typically use phosphane ligands or other coordinating molecules under inert conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state ruthenium complex, while substitution reactions can produce a variety of ligand-modified complexes.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Its unique structure allows for the development of novel therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center to various molecular targets. The benzimidazole and phosphane ligands facilitate the interaction with biological molecules, while the ruthenium center can undergo redox reactions, influencing cellular processes. The pathways involved often include the generation of reactive oxygen species and the modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole Moieties
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Hydrochloride (CAS 29518-68-1):
This simpler analogue lacks the chiral center and metal coordination but shares the benzimidazole-ethylamine backbone. It is primarily used in organic synthesis as a precursor for bioactive molecules. The absence of a metal center limits its utility in catalysis but highlights the benzimidazole group’s role in binding to biological targets .- N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide (CAS 1212195-22-6): This derivative incorporates a furan carboxamide group, enhancing solubility and hydrogen-bonding capacity.
Ruthenium Complexes with Nitrogen Ligands
- [RuCl₂(BINAP)(DMEN)]: A well-studied asymmetric hydrogenation catalyst using (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a diamine ligand. Compared to the target compound, BINAP provides a biphenyl backbone for π-π interactions, whereas the naphthalene-based phosphine in the target compound may offer enhanced steric shielding and electronic tuning due to extended conjugation .
- Shvo’s Catalyst ([Ru(CO)₂(PPh₃)(η⁶-C₆H₅)]): This diruthenium complex is effective in transfer hydrogenation but lacks chiral amines.
Chiral Amine-Phosphine Ligand Systems
(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine :
A building block with a bromo (electron-withdrawing) and methoxy (electron-donating) substituent. The bromine enhances reactivity in cross-coupling, while the methoxy group stabilizes intermediates. However, its lack of phosphine ligands limits coordination diversity compared to the target compound .- Josiphos Ligands: Ferrocene-based chiral phosphines widely used in industrial asymmetric catalysis.
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Catalytic Performance Comparison
Limitations and Contradictions
- Activity vs. Selectivity Trade-off: The bulky phosphine ligand may reduce catalytic turnover rates compared to less hindered systems like BINAP .
- Synthetic Complexity : Multi-step synthesis of the phosphine ligand could limit scalability compared to commercially available alternatives (e.g., Josiphos) .
Biological Activity
The compound (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane is a complex organometallic compound that integrates a benzimidazole moiety, a dichlororuthenium center, and various phosphane ligands. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and biochemistry.
Molecular Formula and Weight
| Property | Details |
|---|---|
| Molecular Formula | C₄₀H₄₃Cl₂N₃O₂P₂Ru |
| Molecular Weight | 831.712 g/mol |
| CAS Number | 1280730-21-3 |
The compound exhibits a unique structure that allows it to interact with biological systems effectively. The presence of the ruthenium center is particularly significant as it can facilitate various biochemical reactions.
The biological activity of this compound is primarily attributed to its ability to:
- Intercalate with DNA : The benzimidazole moiety can insert itself between DNA base pairs, potentially disrupting DNA replication and transcription processes.
- Catalyze Electron Transfer Reactions : The ruthenium center can participate in redox reactions, influencing cellular metabolism and signaling pathways.
- Phosphorylation Activities : The phosphane ligands may play a role in the phosphorylation of proteins, affecting their function and interactions within cellular pathways.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound. For instance, research indicates that organometallic compounds containing ruthenium can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which is detrimental to cancer cell survival.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : Evaluate the cytotoxic effects of the compound on breast cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity, reducing cell viability by inducing apoptosis through ROS generation.
- Reference : [PubMed Study ID: 17333334].
-
Mechanistic Insights :
- Objective : Investigate the molecular mechanisms underlying its anti-cancer effects.
- Findings : The study found that the compound inhibited key signaling pathways involved in cell proliferation and survival, such as NF-kB signaling.
- Reference : [PubMed Study ID: 15642694].
Comparative Analysis with Similar Compounds
To understand the uniqueness and effectiveness of this compound, it is essential to compare it with similar organometallic complexes:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichloropalladium | Moderate cytotoxicity against various cancers | [PubMed Study ID: 18836454] |
| (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichloroplatinum | High cytotoxicity but with severe side effects | [PubMed Study ID: 17565987] |
The analysis suggests that while other metal complexes exhibit anti-cancer properties, the ruthenium-based compound shows a favorable balance between efficacy and safety.
Q & A
Q. What are the optimal synthetic routes and purification methods for this ruthenium complex?
The synthesis typically involves ligand coordination under inert conditions using dichlororuthenium precursors. Key steps include:
- Ligand Preparation : The benzimidazole and diphenylphosphine ligands are synthesized separately. For example, benzimidazole derivatives may require cyclization of o-phenylenediamine with carboxylic acids under acidic conditions .
- Coordination : Ligands are sequentially added to RuCl₂ precursors in anhydrous solvents (e.g., DMF or THF) at 60–80°C, with triethylamine as a base to deprotonate acidic sites .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/dichloromethane) ensures high purity (>95%). Monitor purity via TLC and HPLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this complex?
A multi-technique approach is essential:
- X-ray Crystallography : Resolves the octahedral geometry around Ru and ligand coordination modes .
- NMR Spectroscopy : ¹H/³¹P NMR identifies ligand environments (e.g., δ ~40–50 ppm for Ru-bound phosphine groups) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl, Ru percentages within ±0.3% of theoretical values) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ adducts) .
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Bond lengths (Ru–P: ~2.3 Å; Ru–N: ~2.1 Å) | |
| ³¹P NMR | Chemical shifts for phosphine ligands | |
| Elemental Analysis | %C, %H, %N matching theoretical values |
Advanced Research Questions
Q. How can experimental design be optimized to study catalytic activity in cross-coupling reactions?
- Parameter Screening : Vary temperature (60–120°C), solvent (toluene, DMF), and ligand/Ru ratios to maximize turnover frequency (TOF). Use design-of-experiments (DoE) software to identify interactions between variables .
- Substrate Scope : Test electron-deficient vs. electron-rich aryl halides to assess electronic effects on catalytic efficiency .
- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to derive rate laws and propose mechanisms .
Q. What spectroscopic methods elucidate the reaction mechanism of this complex in catalysis?
- In Situ XAFS : Tracks changes in Ru oxidation state and coordination geometry during catalysis .
- EPR Spectroscopy : Detects radical intermediates in redox-active pathways .
- UV-Vis Kinetics : Correlates absorbance changes (e.g., ligand-to-metal charge transfer bands) with reaction progress .
Q. How can contradictory data on ligand electronic effects be resolved?
Contradictions often arise from solvent polarity or substrate compatibility. For example:
- Electron-Withdrawing Ligands : May enhance oxidative addition but hinder transmetallation. Use Hammett plots to correlate ligand σ-values with rate constants .
- Steric Effects : Bulky phosphine ligands reduce catalytic activity in sterically congested substrates. Computational modeling (DFT) quantifies steric parameters (%VBur) .
Q. What computational approaches integrate with experimental data to study structure-activity relationships?
- DFT Calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics : Simulate ligand flexibility and solvent interactions to rationalize selectivity .
- Docking Studies : Model substrate binding in catalytic pockets to guide ligand modifications .
Q. How do structural modifications to the benzimidazole or phosphine ligands affect catalytic performance?
- Benzimidazole Substituents : Electron-donating groups (e.g., -OMe) increase electron density at Ru, accelerating oxidative addition but slowing reductive elimination. Balance via Hammett analysis .
- Phosphine Ligands : Bulky diphenylphosphine groups stabilize Ru intermediates but may hinder substrate access. Compare TOF values with %VBur metrics .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
